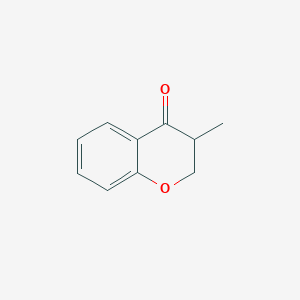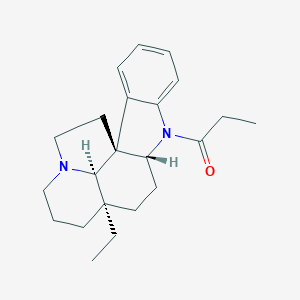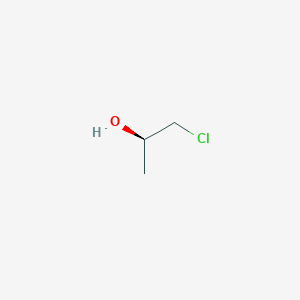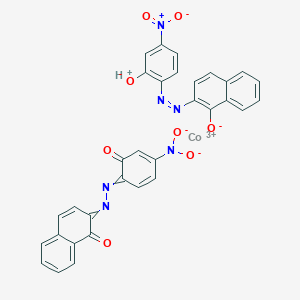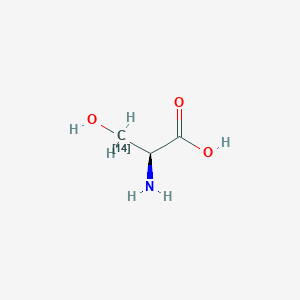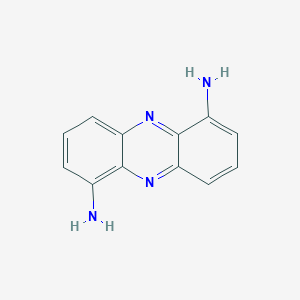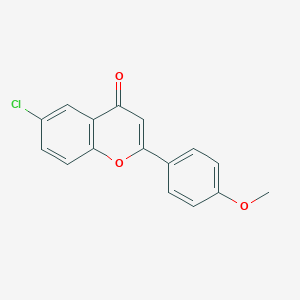
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as CMC, is a synthetic compound that belongs to the class of flavonoids. CMC is a yellow crystalline powder that has been widely used in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is not fully understood. However, studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The antioxidant activity of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemische Und Physiologische Effekte
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to have several biochemical and physiological effects. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can also reduce oxidative stress and improve antioxidant enzyme activity. In addition, 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its low toxicity. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to have a high safety profile and can be used at high concentrations without causing adverse effects. However, one of the limitations of using 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its poor solubility in water. This can make it difficult to administer 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one to cells or animals in a uniform manner.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one. One of the areas of interest is the development of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a potential anticancer agent. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has the ability to inhibit the growth of several types of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the potential use of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a neuroprotective agent. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can improve cognitive function and reduce anxiety-like behavior, and further research is needed to determine its potential therapeutic value in neurological disorders. Finally, the development of new formulations of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one with improved solubility and bioavailability is an area of interest for future research.
Synthesemethoden
The synthesis of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one involves the reaction of 4-methoxyphenacyl bromide with 3-acetyl-4-hydroxy-6-chlorocoumarin in the presence of a base such as potassium carbonate. The reaction results in the formation of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a yellow crystalline powder with a high yield.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been widely used in scientific research due to its potential pharmacological properties. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has anticancer, anti-inflammatory, and antioxidant activities. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has also been found to have neuroprotective effects and can improve cognitive function.
Eigenschaften
CAS-Nummer |
63046-14-0 |
|---|---|
Produktname |
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one |
Molekularformel |
C16H11ClO3 |
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
6-chloro-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,1H3 |
InChI-Schlüssel |
YJKSRWNNPFNRAH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



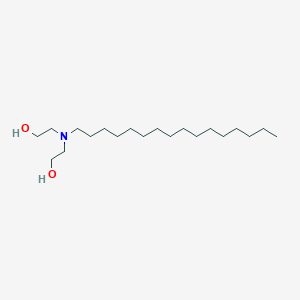
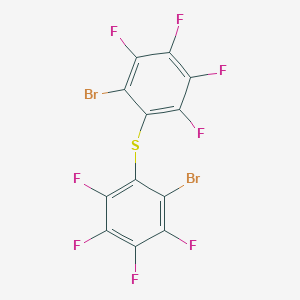
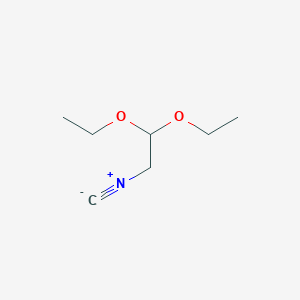
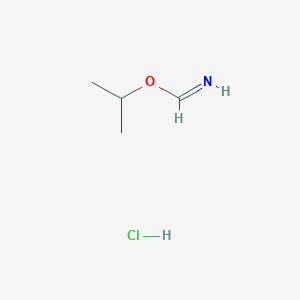
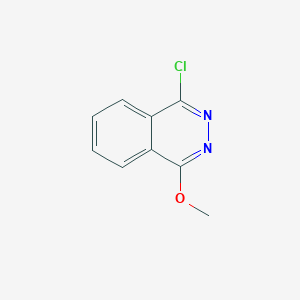
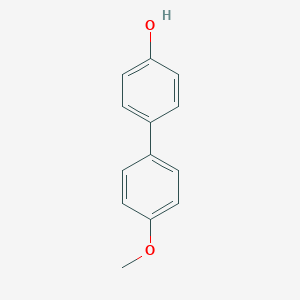
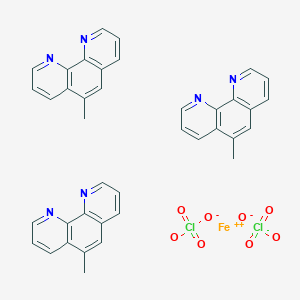
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
